molecular formula C31H24O4 B15168838 2-Phenyl-3,7-bis(phenylacetyl)-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 644973-71-7

2-Phenyl-3,7-bis(phenylacetyl)-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B15168838
CAS No.: 644973-71-7
M. Wt: 460.5 g/mol
InChI Key: NLYHCGYNYJJIHM-UHFFFAOYSA-N
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Description

2-Phenyl-3,7-bis(phenylacetyl)-2,3-dihydro-4H-1-benzopyran-4-one is a complex organic compound with the molecular formula C31H24O4 . This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3,7-bis(phenylacetyl)-2,3-dihydro-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenylacetyl derivatives with a benzopyran precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often emphasizes optimizing reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3,7-bis(phenylacetyl)-2,3-dihydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzopyran derivatives .

Scientific Research Applications

2-Phenyl-3,7-bis(phenylacetyl)-2,3-dihydro-4H-1-benzopyran-4-one has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-3,7-bis(phenylacetyl)-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. These may include:

Properties

CAS No.

644973-71-7

Molecular Formula

C31H24O4

Molecular Weight

460.5 g/mol

IUPAC Name

2-phenyl-3,7-bis(2-phenylacetyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C31H24O4/c32-26(18-21-10-4-1-5-11-21)24-16-17-25-28(20-24)35-31(23-14-8-3-9-15-23)29(30(25)34)27(33)19-22-12-6-2-7-13-22/h1-17,20,29,31H,18-19H2

InChI Key

NLYHCGYNYJJIHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2C(OC3=C(C2=O)C=CC(=C3)C(=O)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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